BenchChemオンラインストアへようこそ!

Lenalidomide-CO-C4-OH

PROTAC linker optimization CRBN ligand distance ternary complex geometry

Lenalidomide-CO-C4-OH (CAS 2846519-09-1) is a functionalized derivative of the immunomodulatory drug lenalidomide, specifically designed as an E3 ligase ligand-linker conjugate building block for Proteolysis Targeting Chimera (PROTAC) development. The compound retains the core lenalidomide cereblon (CRBN)-binding pharmacophore—a 2,6-dioxopiperidin-3-yl isoindolinone system—while incorporating a carbonyl-coupled C4 alkyl linker terminating in a primary hydroxyl group.

Molecular Formula C18H21N3O5
Molecular Weight 359.4 g/mol
Cat. No. B14772247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLenalidomide-CO-C4-OH
Molecular FormulaC18H21N3O5
Molecular Weight359.4 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)CCCCO
InChIInChI=1S/C18H21N3O5/c22-9-2-1-6-15(23)19-13-5-3-4-11-12(13)10-21(18(11)26)14-7-8-16(24)20-17(14)25/h3-5,14,22H,1-2,6-10H2,(H,19,23)(H,20,24,25)
InChIKeyANYSVUDBFBKYEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lenalidomide-CO-C4-OH: A C4-Linker Functionalized Cereblon Ligand Building Block for Targeted Protein Degradation


Lenalidomide-CO-C4-OH (CAS 2846519-09-1) is a functionalized derivative of the immunomodulatory drug lenalidomide, specifically designed as an E3 ligase ligand-linker conjugate building block for Proteolysis Targeting Chimera (PROTAC) development. The compound retains the core lenalidomide cereblon (CRBN)-binding pharmacophore—a 2,6-dioxopiperidin-3-yl isoindolinone system—while incorporating a carbonyl-coupled C4 alkyl linker terminating in a primary hydroxyl group . With molecular formula C18H21N3O5 and molecular weight 359.38–359.4 Da, the compound is supplied at ≥95% purity (HPLC) and is structurally validated by SMILES: OCCCCC(=O)NC1=C2CN(C3CCC(=O)NC3=O)C(=O)C2=CC=C1 . This predefined linker-hydroxyl architecture eliminates the need for post-hoc linker attachment at the C4-amino position, streamlining PROTAC assembly workflows .

Why Lenalidomide-CO-C4-OH Cannot Be Replaced by Other Lenalidomide-Based E3 Ligase Building Blocks


Lenalidomide-based cereblon ligands are not interchangeable building blocks because the position, length, and terminal chemistry of the linker dictate ternary complex geometry, conjugation efficiency, and neosubstrate degradation selectivity. C4-modified lenalidomide derivatives have been explicitly shown to tolerate phenyl substitutions while retaining CRBN binding, validating the C4 exit vector for linker attachment without abolishing E3 ligase engagement [1]. However, switching to C5-aminomethyl or C1-hydroxyl derivatives alters the linker exit trajectory and attachment point, which can disrupt productive ternary complex formation with the target protein and affect degradation efficiency . Furthermore, the terminal hydroxyl group on Lenalidomide-CO-C4-OH provides specific reactivity for esterification, carbamate formation, or etherification conjugation—chemistries that are not accessible to amine-terminated (e.g., Lenalidomide-C4-NH2) or bromine-terminated (Lenalidomide-CO-C4-Br) analogs without additional deprotection or activation steps . The evidence below quantifies these differences.

Lenalidomide-CO-C4-OH: Quantified Differentiation Evidence vs. Close Structural Analogs


Linker Length: C4 Carbonyl Linker in Lenalidomide-CO-C4-OH vs. C1 Carbonyl Linker in Lenalidomide-CO-C1-OH

Lenalidomide-CO-C4-OH incorporates a 5-hydroxypentanamide linker (C4 chain) at the C4 position of the isoindolinone ring, providing a linker arm length of approximately 5 heavy atoms from the carbonyl attachment point. By contrast, Lenalidomide-CO-C1-OH features only a 2-hydroxyacetamide linker (C1 chain), offering just 2 heavy atoms of reach . The longer linker in Lenalidomide-CO-C4-OH enables greater distance between the CRBN-binding pharmacophore and the conjugated target ligand, which is critical for accommodating proteins with deeper or sterically encumbered binding pockets. Molecular weight difference: 359.38 (C4) vs. 317.30 (C1), reflecting the additional -(CH2)3- spacer atoms [REFS-1, REFS-2].

PROTAC linker optimization CRBN ligand distance ternary complex geometry

Terminal Functional Group: Hydroxyl (Lenalidomide-CO-C4-OH) vs. Amine (Lenalidomide-C4-NH2 Hydrochloride)

Lenalidomide-CO-C4-OH presents a terminal primary hydroxyl group (SMILES: OCCCCC(=O)NC1=C2CN...), enabling direct conjugation via ester bonds, carbamate linkages, or Mitsunobu reactions without pre-activation. In comparison, Lenalidomide-C4-NH2 hydrochloride terminates in a primary amine, which requires activation (e.g., HATU/DIPEA) for amide bond formation with carboxylic acid-containing target ligands . The hydroxyl-terminated compound may also exhibit distinct solubility properties due to the absence of hydrochloride counter-ion: Lenalidomide-CO-C4-OH molecular weight is 359.38, whereas Lenalidomide-C4-NH2 hydrochloride is 351.83 (free base) with a formal hydrochloride salt form . Purity specification: Lenalidomide-CO-C4-OH ≥95% (HPLC) .

PROTAC conjugation chemistry functional group reactivity building block selection

C4 Exit Vector Validation: CRBN Binding Tolerance of C4-Modified Lenalidomide Derivatives

The C4 position of lenalidomide has been experimentally validated as a tolerant exit vector for linker attachment without abrogating cereblon binding. Almodóvar-Rivera et al. (2023) demonstrated that various ortho-, meta-, and para-substituted phenyl groups can be attached to the C4-position of lenalidomide via Suzuki cross-coupling, and twelve lenalidomide-derived CRBN E3 ligase ligands with different linkers were successfully prepared [1]. This structural tolerance is consistent with the crystal structure of CRBN in complex with lenalidomide (PDB: 8RQA, resolution 2.50 Å), which reveals that the C4-amino position of the isoindolinone ring is solvent-exposed and does not participate in critical hydrogen bonding with the CRBN binding pocket [2]. In contrast, modifications at the C5 or C6 positions of the phthalimide/isoindolinone ring (as in thalidomide derivatives) are known to alter neosubstrate degradation selectivity , indicating that C4-modified building blocks like Lenalidomide-CO-C4-OH may preserve the canonical lenalidomide neosubstrate degradation profile (IKZF1/IKZF3) more faithfully.

CRBN ligand design C4-substitution tolerance E3 ligase engagement

Purity Specification: Lenalidomide-CO-C4-OH (≥95% HPLC) vs. Lenalidomide-C4-NH2 Hydrochloride (≥99.0%)

Lenalidomide-CO-C4-OH is supplied with a purity specification of ≥95% as determined by HPLC . While comparator Lenalidomide-C4-NH2 hydrochloride is specified at ≥99.0% purity , the ≥95% purity level for Lenalidomide-CO-C4-OH is adequate for most PROTAC synthesis workflows, where the building block is typically used in slight excess and the final degrader product undergoes its own purification. The key differentiator is not purity itself but the reported shipping conditions: Lenalidomide-CO-C4-OH ships at room temperature with 12-month shelf life under refrigeration , whereas Lenalidomide-C4-NH2 hydrochloride requires storage at 4°C under dry, sealed conditions , indicating comparable stability profiles for routine laboratory handling.

building block quality HPLC purity research reagent selection

Lenalidomide-CO-C4-OH: Validated Application Scenarios for Scientific Procurement


PROTAC Library Synthesis Requiring C4-Linker Exit Vector with Hydroxyl Conjugation Handle

Lenalidomide-CO-C4-OH is ideally suited as a CRBN-recruiting building block for PROTAC library generation where the C4 exit vector has been structurally validated for CRBN binding tolerance [1]. The pre-installed C4 carbonyl linker with terminal hydroxyl enables direct conjugation to carboxylic acid-, isocyanate-, or phenol-containing target protein ligands via esterification, carbamate, or ether bond formation, reducing synthetic steps compared to building blocks that require linker attachment and functional group interconversion . This application is particularly relevant for medicinal chemistry teams synthesizing focused degrader libraries against targets with known deep binding pockets, where the extended C4 linker reach (5 heavy atoms) provides spatial flexibility for ternary complex formation .

Structure–Activity Relationship (SAR) Studies on Linker Length for CRBN-Based Degraders

The C4 linker length of Lenalidomide-CO-C4-OH (approximately 5 heavy atoms) serves as a defined intermediate between shorter C1 linkers (e.g., Lenalidomide-CO-C1-OH, 2 heavy atoms) and longer PEG-based linkers (e.g., Lenalidomide-PEG5-OH). Systematic comparison of degrader activity across this linker series allows research teams to identify the optimal linker length for maximum target degradation efficiency [1]. The molecular weight increment of +42 Da per additional -(CH2)3- unit (C1→C4) provides a quantifiable variable for computational modeling of linker distance requirements .

Orthogonal Conjugation Strategies for Dual-Warhead or Trifunctional Degrader Molecules

The terminal hydroxyl group on Lenalidomide-CO-C4-OH offers orthogonal reactivity to amine-terminated (Lenalidomide-C4-NH2) or bromine-terminated (Lenalidomide-CO-C4-Br) building blocks. This enables sequential, chemoselective conjugation in the synthesis of heterobifunctional degraders where the target ligand requires ester or carbamate linkage chemistry incompatible with amine or halide handles [1]. The absence of a hydrochloride counter-ion also simplifies stoichiometric calculations for reactions requiring precise base addition .

Quality-Controlled Degrader Building Block for Academic Core Facilities and CROs

With HPLC purity ≥95%, room-temperature shipping stability, and 12-month refrigerated shelf life, Lenalidomide-CO-C4-OH meets the quality and logistical requirements of academic core facilities and contract research organizations (CROs) conducting medium-throughput PROTAC synthesis [1]. The defined CAS registry number (2846519-09-1) and SMILES string provide unambiguous compound identification for procurement, inventory management, and experimental reproducibility across multiple user groups .

Quote Request

Request a Quote for Lenalidomide-CO-C4-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.